molecular formula C8H8N2O5 B1528288 Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate CAS No. 1803607-72-8

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate

Cat. No.: B1528288
CAS No.: 1803607-72-8
M. Wt: 212.16 g/mol
InChI Key: AYFZTKKEDONACC-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate” is a chemical compound. Its molecular formula is C6H6N2O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Chemical Reactions Analysis

The nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by fluoride anion via nucleophilic aromatic substitution . Additionally, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate has been a subject of interest in vibrational spectroscopy studies. Karnan, Balachandran, and Murugan (2012) conducted a detailed investigation using density functional theory (DFT) to explore the molecular structure, vibrational assignments, and conformer stability of related compounds. Their research provides insights into the molecular stability, bond strength, and electron density distribution, which are crucial for understanding the chemical reactivity and properties of such compounds (Karnan, Balachandran, & Murugan, 2012).

Conformational Stability and Electronic Properties

Balachandran, Lakshmi, and Janaki (2012) analyzed the conformational stability, vibrational spectra, and electronic properties of compounds closely related to this compound. Their DFT-based study revealed the molecular stability and bond strength, alongside HOMO-LUMO analyses that demonstrate charge transfer within these molecules. Such studies are pivotal for the development of new materials and understanding their electronic properties (Balachandran, Lakshmi, & Janaki, 2012).

Catalysis and Asymmetric Synthesis Applications

Research by Ruiz-Olalla, Retamosa, and Cossío (2015) introduced the use of derivatives of this compound in asymmetric synthesis. They demonstrated how homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving nitroalkenes, can catalyze asymmetric Michael additions. This study highlights the potential of such compounds in the development of novel catalytic processes and their importance in synthetic organic chemistry (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Drug Solubility Enhancement

Machado et al. (2013) explored the solubility challenges of drug-like compounds by creating salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound closely related to this compound, using ultrasound irradiation. This innovative approach significantly reduced reaction times and utilized renewable solvents, showcasing a potential pathway for enhancing the solubility of poorly water-soluble pharmaceuticals (Machado et al., 2013).

Safety and Hazards

“Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines has been reported, which might be a future direction for the research of “Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate” and similar compounds .

Properties

IUPAC Name

methyl 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-4-3-5(8(12)15-2)6(10(13)14)7(11)9-4/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZTKKEDONACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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